4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine
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Overview
Description
4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and an oxetane ring at the 6-position
Mechanism of Action
Target of Action
The primary target of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene regulation by modifying histone proteins. It is involved in various biological processes such as cell proliferation, stem cell differentiation, and early embryogenesis .
Mode of Action
This compound acts as an inhibitor of the EZH2 enzyme . It binds to the EZH2 enzyme, preventing it from methylating histone proteins. This inhibition disrupts the normal function of EZH2, leading to changes in gene expression .
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . Specifically, it impacts the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with gene repression. The disruption of this pathway can lead to the activation of previously silenced genes, influencing various downstream cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound have been optimized for oral bioavailability . The compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which contribute to its bioavailability . .
Result of Action
The molecular effect of this compound’s action is the reduction of H3K27me3 levels due to EZH2 inhibition . On a cellular level, this can lead to changes in gene expression patterns, potentially influencing cell proliferation and differentiation . The exact cellular effects would depend on the specific cellular context and the set of genes affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the oxetane ring can be introduced via intramolecular cyclization reactions involving epoxides or other suitable intermediates . The pyrimidine ring can be constructed through condensation reactions involving suitable amines and carbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxetane ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and oxetane-containing molecules. Examples include:
- 7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one .
- Various oxetane derivatives used in medicinal chemistry .
Uniqueness
4-methyl-6-[(oxetan-2-yl)methoxy]pyrimidine is unique due to the specific combination of the pyrimidine and oxetane rings, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-6-(oxetan-2-ylmethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-9(11-6-10-7)13-5-8-2-3-12-8/h4,6,8H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVZBIDLMUYLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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